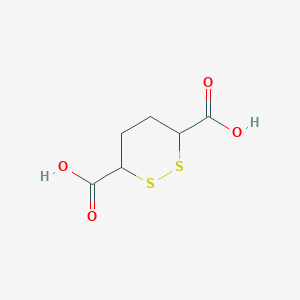
N1-(8-quinolyl)-2-chloroacetamide
Overview
Description
N1-(8-quinolyl)-2-chloroacetamide, also known as CQ, is a chemical compound that has been extensively studied for its potential use in scientific research. CQ is a member of the quinoline family of compounds and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
N1-(8-quinolyl)-2-chloroacetamide: derivatives have been synthesized and studied for their potential as anticancer agents. Research indicates that certain complexes containing this compound exhibit significant anticancer activity against cell lines such as A549 human lung adenocarcinoma . These compounds can intercalate with DNA, causing damage that leads to cell death, particularly in cancer cells. The ability to generate reactive oxygen species (ROS) within cancer cells is also a mechanism through which these compounds exert their cytotoxic effects .
DNA Interaction Studies
The interaction of N1-(8-quinolyl)-2-chloroacetamide derivatives with calf thymus DNA (CT-DNA) has been explored using spectroscopic techniques . These studies are crucial for understanding the binding mode and strength of these compounds with DNA, which is essential for designing drugs that target genetic material in cancer therapy.
Synthesis of Schiff Base Ligands
Schiff base ligands derived from N1-(8-quinolyl)-2-chloroacetamide have been synthesized and characterized . These ligands are valuable in coordination chemistry for creating metal complexes with potential biological applications, including anticancer properties.
Biological Inorganic Chemistry
The compound’s derivatives are used in the synthesis of iron complexes studied in biological inorganic chemistry . These complexes have been characterized by various spectroscopic methods and are of interest due to their potential biological activities, including their role as anticancer agents.
Molecular Docking Studies
Molecular docking studies involving N1-(8-quinolyl)-2-chloroacetamide derivatives provide insights into their potential interactions with biological targets . These studies help predict the orientation and binding affinity of these compounds to biomolecules, which is crucial for drug design and discovery.
Excited-State Intramolecular Proton Transfer (ESIPT)
The compound has been studied for its excited-state intramolecular proton transfer (ESIPT) properties . ESIPT is a photophysical process that has implications in fluorescence and can be utilized in the development of fluorescent probes and sensors.
properties
IUPAC Name |
2-chloro-N-quinolin-8-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCGIHFKLZTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352823 | |
| Record name | N1-(8-quinolyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(8-quinolyl)-2-chloroacetamide | |
CAS RN |
32889-11-5 | |
| Record name | N1-(8-quinolyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Ethyl-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1615360.png)










